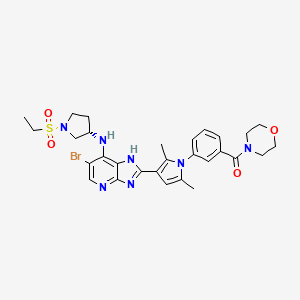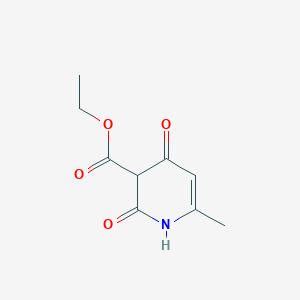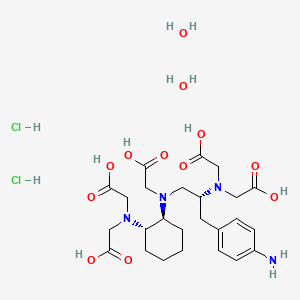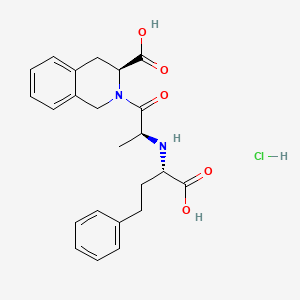
Quinaprilat hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinaprilat (hydrochloride) is the active metabolite of Quinapril, an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and congestive heart failure. Quinaprilat (hydrochloride) works by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure and alleviating strain on the heart .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Quinaprilat (hydrochloride) involves multiple steps. One common method includes the reaction of (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester with (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester to yield Quinapril tert-butyl ester. This intermediate is then reacted with an acid to produce Quinapril or its hydrochloride salt .
Industrial Production Methods
Industrial production of Quinaprilat (hydrochloride) typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving the use of aprotic solvents like methylene chloride and specific reaction conditions to ensure efficient conversion and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
Quinaprilat (hydrochloride) undergoes several types of chemical reactions, including hydrolysis, oxidation, and cyclization.
Common Reagents and Conditions
Hydrolysis: Quinaprilat is formed from the hydrolysis of Quinapril in the liver. This reaction is catalyzed by esterases.
Oxidation: Quinaprilat can undergo oxidative degradation under certain conditions, leading to the formation of various degradation products.
Cyclization: Quinapril can cyclize to form diketopiperazine derivatives under specific conditions.
Major Products
The major products formed from these reactions include Quinaprilat from hydrolysis and diketopiperazine derivatives from cyclization .
Aplicaciones Científicas De Investigación
Quinaprilat (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of ACE inhibitors and their chemical properties.
Biology: Employed in research on enzyme inhibition and the renin-angiotensin-aldosterone system.
Medicine: Extensively studied for its therapeutic effects in treating hypertension, heart failure, and diabetic nephropathy.
Industry: Utilized in the development of pharmaceutical formulations and as a standard in quality control processes
Mecanismo De Acción
Quinaprilat (hydrochloride) exerts its effects by inhibiting the angiotensin-converting enzyme, which catalyzes the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting this enzyme, Quinaprilat reduces the levels of angiotensin II, leading to vasodilation, decreased blood pressure, and reduced workload on the heart .
Comparación Con Compuestos Similares
Quinaprilat (hydrochloride) is compared with other ACE inhibitors such as Enalaprilat, Lisinopril, and Captopril:
Enalaprilat: Like Quinaprilat, Enalaprilat is an active metabolite of Enalapril.
Lisinopril: Unlike Quinaprilat, Lisinopril is not a prodrug and is active in its administered form.
Captopril: Captopril contains a sulfhydryl group, which is absent in Quinaprilat.
Similar Compounds
- Enalaprilat
- Lisinopril
- Captopril
- Ramiprilat
Quinaprilat (hydrochloride) stands out due to its high potency and specific binding characteristics, making it a valuable compound in both clinical and research settings.
Propiedades
Fórmula molecular |
C23H27ClN2O5 |
|---|---|
Peso molecular |
446.9 g/mol |
Nombre IUPAC |
(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C23H26N2O5.ClH/c1-15(24-19(22(27)28)12-11-16-7-3-2-4-8-16)21(26)25-14-18-10-6-5-9-17(18)13-20(25)23(29)30;/h2-10,15,19-20,24H,11-14H2,1H3,(H,27,28)(H,29,30);1H/t15-,19-,20-;/m0./s1 |
Clave InChI |
YQJDLRLEBDSBCP-ZAFWUOJLSA-N |
SMILES isomérico |
C[C@@H](C(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O.Cl |
SMILES canónico |
CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


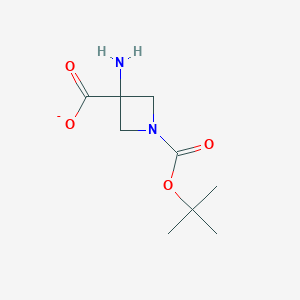
![disodium;5-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B12362382.png)
![2-Oxo-3,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12362385.png)

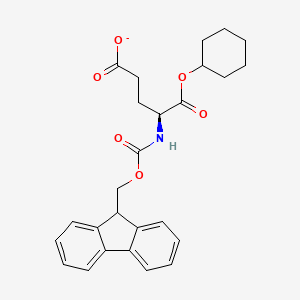
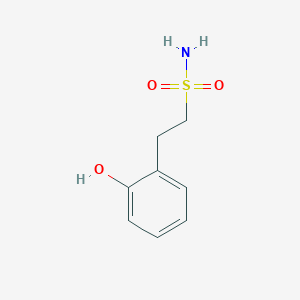
![3-[[3-[4-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-5-yl]phenoxy]methyl]benzonitrile](/img/structure/B12362419.png)
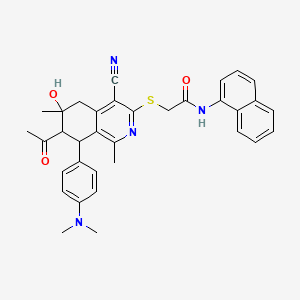
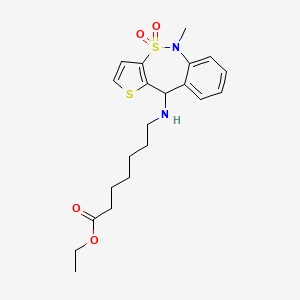

![5,7-dihydroxy-8-[(2R)-1-methylpiperidin-2-yl]-2-phenylchromen-4-one](/img/structure/B12362443.png)
